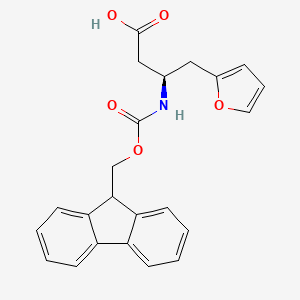

Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJEKXVMOCXPC-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155806 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-34-4 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Unique Building Block for Peptide and Medicinal Chemistry

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid

This compound is a specialized amino acid derivative that holds significant value for researchers and developers in the fields of peptide synthesis and medicinal chemistry. Its unique chemical architecture, combining a butyric acid backbone with a stereospecific amine, a furan moiety, and the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers a distinct set of properties and functionalities.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key feature of this compound.[1] This moiety is present in numerous natural products and pharmaceuticals, suggesting its favorable role in biological systems.[1] Its incorporation into a peptide sequence can subtly influence properties such as solubility, lipophilicity, and the peptide's interaction with its biological targets.[1] Furthermore, the furan ring is chemically versatile, capable of participating in various organic reactions like electrophilic aromatic substitution and Diels-Alder reactions, which provides a platform for further chemical modifications.[1]

The N-terminal Fmoc group is the cornerstone of its application in modern solid-phase peptide synthesis (SPPS). The Fmoc protecting group is renowned for its stability under acidic conditions and its lability under mild basic conditions (typically using piperidine).[2] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-sensitive side-chain protecting groups, leading to fewer side reactions and higher yields in peptide synthesis.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, designed for professionals in drug development and chemical research.

Physicochemical Properties

The specific experimental data for this compound is not widely published. However, based on its chemical structure and data from analogous compounds, we can summarize its expected properties.

| Property | Value | Source |

| Chemical Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(furan-2-yl)butanoic acid | N/A |

| Molecular Formula | C23H21NO5 | Calculated |

| Molecular Weight | 391.42 g/mol | Calculated |

| CAS Number | Not assigned in public databases | N/A |

| Appearance | Expected to be a white to off-white crystalline powder or solid. | [4][5] |

| Melting Point | Expected to be in the range of 120-160 °C, likely with decomposition. | [4][6] |

| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DMSO. Fmoc-protected amino acids generally exhibit good solubility in these solvents. | [3] |

| Purity | Typically supplied at ≥95% or ≥98% purity (HPLC). | [5] |

| Chirality | Contains a chiral center at the C3 position with an (R) configuration, making it crucial for the synthesis of enantiomerically pure compounds. | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

The key advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine in DMF, which preserves acid-labile functionalities on the peptide and the resin linker.[2][7]

-

Reduced Side Reactions: The mild conditions minimize the risk of side reactions like chain cleavage or modification of sensitive amino acids.[3]

-

Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[2]

General SPPS Workflow

The incorporation of this compound into a peptide sequence follows a standard cycle of deprotection, activation, and coupling.

Synthesis Protocol

The synthesis of this compound is typically a two-stage process: first, the synthesis of the unprotected amino acid, followed by the protection of the amino group with an Fmoc reagent.

Stage 1: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid (Hypothetical Route)

A plausible synthetic route can be adapted from methods used for similar β-amino acids. One common approach is the asymmetric addition of a nucleophile to a suitable α,β-unsaturated ester, followed by hydrolysis.

Step-by-Step Methodology:

-

Preparation of the Chiral Auxiliary Conjugate: React trans-crotonyl chloride with a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding N-crotonyl oxazolidinone.

-

Asymmetric Conjugate Addition: Prepare an organocuprate reagent from 2-furyllithium (generated from furan and n-butyllithium) and copper(I) cyanide. React this cuprate with the N-crotonyl oxazolidinone derivative at low temperature (e.g., -78 °C) in THF. This step establishes the stereocenter at the C3 position.

-

Cleavage of the Chiral Auxiliary: After the reaction is complete, cleave the chiral auxiliary from the product using a mild hydrolytic agent, such as lithium hydroxide in a mixture of THF and water, to yield the free (R)-3-Amino-4-(2-furyl)-butyric acid.

-

Purification: Purify the resulting amino acid by recrystallization or column chromatography.

Stage 2: Fmoc Protection

A standard and efficient method for the N-Fmoc protection of amino acids involves the use of Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in an aqueous basic solution.[8][9]

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-3-Amino-4-(2-furyl)-butyric acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate or sodium bicarbonate solution.[10]

-

Addition of Fmoc Reagent: Cool the solution in an ice bath (0-5 °C). Add a solution of Fmoc-Cl (approximately 1.1 equivalents) in dioxane dropwise while maintaining the temperature and vigorously stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify to a pH of ~2 using 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.[9]

Safety and Handling

The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[4][5]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, non-canonical amino acid for advanced peptide synthesis and drug discovery. Its unique furan moiety offers opportunities to modulate the biological and physical properties of peptides, while the Fmoc group ensures its seamless integration into established SPPS protocols. The synthetic pathways, though requiring careful control of stereochemistry, are based on well-understood organic chemistry principles. As research into novel peptide therapeutics continues to expand, the demand for specialized building blocks like this will undoubtedly grow, making a thorough understanding of its chemical properties essential for innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research.

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]

- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl? [Link]

- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]

-

Fisher Scientific. (n.d.). (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid, 96%. Retrieved January 26, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-2-(Fmoc-amino)butyric acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

An In-depth Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: Structure, Synthesis, and Application in Peptide Chemistry

Introduction: The Emergence of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides. These unique building blocks offer a gateway to novel chemical space, enabling the fine-tuning of pharmacological properties such as enhanced metabolic stability, increased potency, and improved receptor selectivity. Among the diverse array of unnatural amino acids, those bearing heterocyclic moieties have garnered significant interest due to their potential to impart unique structural and functional characteristics to peptide scaffolds.

This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid , a fascinating building block that combines the utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group with the intriguing properties of a furan-containing side chain. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics. We will delve into the structural intricacies of this compound, provide expert insights into its synthesis, and explore its application in solid-phase peptide synthesis (SPPS), with a focus on the anticipated impact of the 2-furyl moiety on peptide structure and function.

Unveiling the Core Structure: A Trifecta of Functionality

This compound is a chiral β-amino acid derivative meticulously designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. Its structure is a composite of three key functional components, each contributing to its utility in constructing complex peptide architectures.

-

The β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the amino group in this molecule is positioned on the β-carbon (C3) relative to the carboxylic acid. This seemingly subtle shift has profound implications for the resulting peptide's secondary structure, often promoting the formation of unique helical and turn conformations that are resistant to enzymatic degradation by proteases.

-

The Fmoc Protecting Group: The N-terminal amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is the cornerstone of modern orthogonal peptide synthesis strategies, allowing for the iterative and controlled elongation of the peptide chain under mild conditions, thus preserving the integrity of acid-sensitive side-chain protecting groups.[1]

-

The 2-Furyl Side Chain: The most distinctive feature of this amino acid is the furan ring attached at the C4 position. Furan is a five-membered aromatic heterocycle containing an oxygen atom.[2] Its incorporation into a peptide side chain introduces a unique combination of aromaticity, polarity, and conformational rigidity. The furan moiety can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding (via the oxygen atom), and can influence the overall lipophilicity and solubility of the resulting peptide.[2]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Proposed Synthetic Workflow

Experimental Protocol: A Self-Validating System

The following protocol outlines a plausible and robust method for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Stage 1: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid

This stage is critical for establishing the correct stereochemistry at the C3 position. A reliable method involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Materials:

-

Furfuryl bromide

-

(R)-N-(Diphenylmethylene)glycine t-butyl ester

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Formation of the Chiral Enolate: Dissolve (R)-N-(Diphenylmethylene)glycine t-butyl ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a freshly prepared solution of LDA in THF. The deep red color of the enolate is a visual indicator of its formation.

-

Rationale: The use of a chiral auxiliary (the diphenylmethylene group derived from benzophenone and a chiral amine) directs the incoming electrophile to one face of the enolate, thereby establishing the desired (R)-stereochemistry. LDA is a strong, non-nucleophilic base ideal for generating the enolate at low temperatures to prevent side reactions.

-

-

Stereoselective Alkylation: To the cold enolate solution, add furfuryl bromide dropwise. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

Rationale: The electrophilic furfuryl bromide reacts with the nucleophilic enolate. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation.

-

-

Hydrolysis of the Imine and Ester: Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is then treated with a mixture of TFA and DCM to cleave the t-butyl ester and the diphenylmethylene protecting group simultaneously.

-

Rationale: Acidic workup hydrolyzes the imine to reveal the primary amine and cleaves the t-butyl ester to yield the free carboxylic acid. TFA is a strong acid commonly used for this purpose.

-

-

Purification: The resulting crude (R)-3-Amino-4-(2-furyl)-butyric acid can be purified by crystallization or ion-exchange chromatography to yield the desired amino acid as a salt.

Stage 2: Fmoc Protection of the Amino Group

The final step involves the protection of the newly formed primary amine with the Fmoc group.

Materials:

-

(R)-3-Amino-4-(2-furyl)-butyric acid

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate or Diisopropylethylamine (DIPEA)

-

Dioxane and water or Acetonitrile

-

Ethyl acetate

-

Citric acid solution

Procedure:

-

Reaction Setup: Dissolve the (R)-3-Amino-4-(2-furyl)-butyric acid in a mixture of dioxane and aqueous sodium bicarbonate solution (Schotten-Baumann conditions). Cool the solution in an ice bath.

-

Rationale: The aqueous base deprotonates the amino group, making it a more potent nucleophile. Dioxane serves as a co-solvent to dissolve the organic Fmoc-reagent.

-

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the stirred amino acid solution. Allow the reaction to proceed for several hours at room temperature.

-

Rationale: Fmoc-Cl and Fmoc-OSu are common and efficient reagents for introducing the Fmoc group. Fmoc-OSu is often preferred as it is more stable and the succinimide byproduct is easily removed.

-

-

Workup and Purification: Acidify the reaction mixture with a dilute citric acid solution and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization to afford the final this compound. [3] * Rationale: The acidic wash removes any unreacted amino acid and the base. The subsequent purification steps ensure the high purity of the final product, which is crucial for successful peptide synthesis.

Table 2: Expected Yield and Purity

| Stage | Expected Yield | Expected Purity (by HPLC) |

| Backbone Synthesis | 60-70% | >95% |

| Fmoc Protection | 85-95% | >98% |

Note: The expected yields and purities are based on similar reported syntheses and may vary depending on the specific reaction conditions and purification techniques employed.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for direct use in standard Fmoc-based solid-phase peptide synthesis protocols. Its incorporation follows the well-established cycle of deprotection, activation, and coupling.

Caption: SPPS Cycle for Incorporating the Amino Acid

Detailed Experimental Protocol for SPPS

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with the deprotection solution for 5-20 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling:

-

Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) and HBTU (or another suitable coupling reagent) in DMF with DIPEA for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Rationale: The use of an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high coupling efficiency. HBTU is a commonly used and effective coupling reagent that minimizes racemization.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Rationale: The strong acid TFA cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS is included as a scavenger to prevent side reactions with sensitive residues.

-

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

The Influence of the 2-Furyl Side Chain: Field-Proven Insights

The incorporation of this compound into a peptide sequence is not merely an act of substitution; it is a strategic decision that can profoundly influence the resulting molecule's properties and biological activity.

-

Conformational Constraints: The planar and aromatic nature of the furan ring can introduce a degree of conformational rigidity to the peptide backbone in its vicinity. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding. The furan ring can also participate in intramolecular hydrogen bonding with nearby amide protons, further constraining the local conformation.

-

Modulation of Physicochemical Properties: The furan moiety can alter the solubility and lipophilicity of the peptide. While the aromatic nature might increase hydrophobicity, the presence of the oxygen atom can also act as a hydrogen bond acceptor, potentially improving aqueous solubility depending on the overall sequence context.

-

Novel Binding Interactions: The electron-rich furan ring can engage in π-π stacking interactions with aromatic residues on a target receptor, such as phenylalanine, tyrosine, or tryptophan. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and specificity.

-

Metabolic Stability: The β-amino acid backbone inherently confers resistance to degradation by many common proteases. The presence of the unnatural furyl side chain can further enhance this stability by sterically hindering enzymatic cleavage.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool in the arsenal of the modern peptide chemist. Its unique structural features offer a compelling avenue for the design of novel peptide therapeutics with enhanced pharmacological profiles. The strategic incorporation of this building block can lead to peptides with improved stability, constrained conformations, and novel receptor interactions.

As the field of peptide drug discovery continues to evolve, the demand for innovative building blocks that push the boundaries of chemical diversity will undoubtedly grow. This compound is well-positioned to play a significant role in this exciting future, enabling the creation of the next generation of peptide-based medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 22). The Furan Moiety: Novel Properties of this compound in Chemical Research. Retrieved from [Link]

-

Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E81, 486-491. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex International, Inc. (R)-4-(Boc-amino)-3-(Fmoc-amino)butyric acid. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

-

Iris Biotech GmbH. (n.d.). Fmoc Standard Amino Acids. Retrieved from [Link]

Sources

Synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: An In-depth Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry and peptide science. The unique structural features of this compound, namely the stereochemically defined β-amino acid backbone and the versatile furan moiety, make it a valuable precursor for the development of novel therapeutics and peptidomimetics. This document outlines a strategic synthetic approach, detailing both the enantioselective synthesis of the core amino acid precursor and its subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group. The causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

Chiral β-amino acids are crucial components in the design of peptidomimetics, offering increased proteolytic stability and the ability to induce specific secondary structures in peptides.[1] The (R)-configuration at the β-carbon, coupled with the furan ring, provides a unique scaffold for drug discovery. The furan moiety can engage in various chemical transformations, including electrophilic aromatic substitution and Diels-Alder reactions, allowing for further molecular elaboration.[2] The N-terminal Fmoc protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), enabling the straightforward assembly of complex peptide chains under mild conditions.[3] This guide details a robust pathway to access this valuable synthetic intermediate.

Strategic Synthesis Overview

The synthesis of this compound is approached in a two-stage process. The initial and most critical stage is the enantioselective synthesis of the precursor, (R)-3-Amino-4-(2-furyl)-butyric acid. Subsequently, the amino group of this chiral intermediate is protected with the Fmoc group.

Caption: Overall synthetic strategy.

Enantioselective Synthesis of (R)-3-Amino-4-(2-furyl)-butyric Acid

The key challenge in synthesizing the precursor lies in establishing the stereocenter at the C3 position with high enantiomeric purity. Several asymmetric methodologies can be employed for the synthesis of chiral β-amino acids. A highly effective and scalable approach is the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[4]

Rationale for the Asymmetric Hydrogenation Approach

Asymmetric hydrogenation offers several advantages:

-

High Enantioselectivity: Modern chiral phosphine ligands paired with rhodium catalysts can achieve excellent enantiomeric excesses (ee).[4]

-

Atom Economy: This method is highly atom-economical, with the primary reagent being hydrogen gas.

-

Scalability: The process is amenable to large-scale production, a crucial factor for drug development.

The synthetic sequence commences with the Knoevenagel condensation of 2-furaldehyde with an N-acylglycinate, followed by asymmetric hydrogenation.

Caption: Synthetic route to the chiral precursor.

Detailed Experimental Protocol: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric Acid

Step 1: Synthesis of (Z)-Methyl 2-acetamido-3-(furan-2-yl)acrylate

-

To a solution of 2-furaldehyde (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.5 eq).

-

Heat the mixture at 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Stir vigorously until a solid precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the enamide product.

-

Self-Validation: The product can be characterized by ¹H NMR to confirm the formation of the double bond and the presence of the furan and acetamido groups.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the (Z)-methyl 2-acetamido-3-(furan-2-yl)acrylate (1.0 eq) in degassed methanol.

-

Add a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and a chiral bisphosphine ligand, for example, a derivative of DuPhos or TangPhos (0.011 eq).[4]

-

Purge the reactor with hydrogen gas (3-5 times).

-

Pressurize the reactor with hydrogen gas to 10-20 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. Chiral HPLC analysis of the crude product will determine the enantiomeric excess.

Step 3: Hydrolysis

-

Concentrate the reaction mixture from the hydrogenation step under reduced pressure.

-

Dissolve the resulting residue in a mixture of 6 M hydrochloric acid.

-

Heat the mixture at reflux for 6-8 hours to hydrolyze both the ester and the amide groups.

-

Cool the reaction to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as ammonium hydroxide.

-

The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Self-Validation: The final precursor can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured to confirm the enantiopurity.

| Parameter | Value |

| Enantiomeric Excess (ee) | >98% |

| Overall Yield | 60-70% |

Table 1: Expected outcome for the synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid.

Fmoc Protection of (R)-3-Amino-4-(2-furyl)-butyric Acid

The final step involves the protection of the primary amine with the Fmoc group. The use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) is a common and effective method for this transformation.

Rationale for Using Fmoc-OSu

-

Mild Reaction Conditions: The reaction proceeds under mild basic conditions, minimizing the risk of racemization.

-

High Yields: Fmoc-OSu is highly reactive towards primary amines, leading to high yields of the protected product.

-

Ease of Purification: The byproducts of the reaction are generally easy to remove through standard workup procedures.

Detailed Experimental Protocol: Fmoc Protection

-

Dissolve (R)-3-Amino-4-(2-furyl)-butyric acid (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and dioxane (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by TLC, observing the consumption of the starting amino acid and the formation of a new, less polar spot corresponding to the Fmoc-protected product.

-

After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point and optical rotation should be determined.

| Reagent | Molar Ratio | Purpose |

| (R)-3-Amino-4-(2-furyl)-butyric acid | 1.0 | Substrate |

| Fmoc-OSu | 1.05 | Fmoc-donating reagent |

| Sodium Carbonate | Excess | Base |

| Dioxane/Water | - | Solvent |

Table 2: Reagents for Fmoc protection.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the furan ring protons, the protons on the butyric acid backbone, and the distinctive signals of the Fmoc group.

-

¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyls of the carboxylic acid and the carbamate.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound.

-

Optical Rotation: Measurement of the specific rotation will confirm the enantiomeric purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess with high accuracy.

Conclusion

This guide has presented a detailed and technically grounded methodology for the synthesis of this compound. By employing an efficient asymmetric hydrogenation strategy for the precursor and a robust Fmoc-protection protocol, this valuable chiral building block can be obtained in high yield and enantiopurity. The provided experimental details and self-validating checks are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

- Zhang, X., et al. (2000). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

- Schepp, N. P., et al. (2007). Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids. NIH Public Access.

- Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society.

- Ueda, T., et al. (2022).

- Ni, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- García, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)

- Petruncio, G. (2019). How to perform Fmoc protection using Fmoc-Cl?

- ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.

- Request PDF. Enantioselective synthesis of ??

- Zhu, G., Casalnuovo, A. L., & Zhang, X. (2005).

- Mäkelä, J., et al. (2007). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed.

- Davies, S. G., et al. (1999). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.

- Tang, W., & Zhang, X. (2002).

- Elashal, H. E., Cohen, R. D., & Raj, M. (2016). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. The Royal Society of Chemistry.

- Nowick, J. S. (2017).

- University of Bath.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research.

- Gillingham, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- Wang, Y., et al. (2019).

- ResearchGate. Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling...

- Kofoed, J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.

- Zhang, X., et al. (2023). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. NIH Public Access.

- Magaji, M. A., Chen, B., & Robertson, C. C. (2025).

- A-peptide Co.,Ltd. Fmoc-(R)-3-Amino-4-(4-nitrophenyl)butyric acid.

- ECMDB. Butyric acid (ECMDB00039) (M2MDB000011).

Sources

- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: A Novel Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Non-Canonical Amino Acids in Peptide Science

The field of peptide science has been revolutionized by the introduction of non-canonical amino acids, which expand the chemical diversity and therapeutic potential of peptides. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the efficient and controlled assembly of peptide chains under mild conditions.[] This strategy is particularly advantageous for incorporating sensitive or complex amino acid derivatives.[] Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a prime example of a non-canonical building block that can impart novel properties to peptides. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can influence a peptide's conformation and its interactions with biological targets.[1]

Physicochemical Properties and Structural Features

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while specific experimental data for this exact compound is scarce, the presented information is based on the general properties of Fmoc-protected amino acids and furan-containing molecules.

| Property | Description | Reference/Rationale |

| Molecular Formula | C23H21NO5 | Calculated |

| Molecular Weight | 391.42 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | General appearance of Fmoc-amino acids. |

| Solubility | Generally soluble in organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents like dichloromethane (DCM). | Fmoc-protected amino acids typically exhibit good solubility in common peptide synthesis solvents.[3] |

| Melting Point | Expected to have a defined melting point, though the exact value is not available. | A characteristic property of crystalline organic compounds. |

| Storage | Store in a cool, dry place, protected from light and moisture. | Standard storage conditions for Fmoc-amino acids to prevent degradation. |

The unique structural feature of this amino acid is the furan ring. The furan moiety can engage in various chemical reactions, including electrophilic aromatic substitution and Diels-Alder reactions, offering opportunities for post-synthetic modification of peptides.[1]

Synthesis of this compound

The synthesis of Fmoc-protected β-amino acids typically involves the protection of the amino group of the corresponding free amino acid. A general protocol for the Fmoc protection of a β-amino acid is described below. This can be adapted for the synthesis of this compound from the corresponding unprotected amino acid.

Experimental Protocol: Fmoc Protection of a β-Amino Acid

-

Dissolution: Dissolve the β-amino acid in a suitable aqueous solvent, such as a mixture of dioxane and water or acetone and water.

-

Basification: Add a base, such as sodium bicarbonate or triethylamine, to the solution to deprotonate the amino group.

-

Addition of Fmoc Reagent: Slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the reaction mixture at a low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to stir for several hours at room temperature.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with dilute acid and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in Fmoc-based SPPS. The Fmoc group protects the α-amino group during the coupling of the carboxylic acid to the growing peptide chain.

SPPS Cycle

The incorporation of this amino acid into a peptide sequence follows the standard SPPS cycle:

-

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of a weak base, typically 20% piperidine in DMF.[4]

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

-

Coupling: The this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid reacts with the free amino group on the resin-bound peptide.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence.

Analytical Characterization

The purity and identity of this compound and peptides containing this residue can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule. A publication on a similar compound, (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid, provides typical chemical shifts for the butyric acid backbone protons that can be used as a reference.[5]

Potential Advantages and Applications

The incorporation of this compound can offer several advantages in peptide design:

-

Modulation of Physicochemical Properties: The furan ring can alter the solubility and lipophilicity of the resulting peptide, which can be crucial for bioavailability and cell permeability.[1]

-

Structural Constraints: The bulky furan group can introduce conformational constraints, leading to more stable secondary structures.

-

Novel Biological Activity: The unique electronic and steric properties of the furan moiety may lead to novel interactions with biological targets, potentially enhancing potency or selectivity.[1]

-

Chemical Handle for Further Modification: The furan ring can serve as a handle for further chemical modifications, allowing for the synthesis of peptide conjugates or peptidomimetics.[1]

These properties make this amino acid a valuable tool for:

-

Drug Discovery: Designing peptide-based therapeutics with improved pharmacokinetic profiles.

-

Biomaterials: Creating novel peptide-based materials with tailored properties.

-

Chemical Biology: Probing peptide-protein interactions and biological pathways.

Conclusion

This compound represents a valuable addition to the toolbox of non-canonical amino acids for peptide synthesis. Its unique furan-containing structure offers exciting possibilities for modulating the properties and functions of peptides. While the lack of a readily available CAS number highlights its novelty, the established principles of Fmoc chemistry and peptide synthesis provide a clear path for its utilization. This guide provides the foundational knowledge for researchers to confidently incorporate this and similar building blocks into their synthetic strategies, paving the way for the development of next-generation peptide-based technologies.

References

-

The Furan Moiety: Novel Properties of this compound in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcroPep. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

Sources

role of furan ring in amino acid structure

An In-depth Technical Guide: The Pivotal Role of the Furan Ring in Amino Acid and Peptide Structure

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and target specificity. Among the diverse heterocyclic systems utilized, the furan ring stands out for its unique combination of aromaticity, conformational rigidity, and electronic properties. This technical guide provides a comprehensive analysis of the furan ring's role in the structure and function of amino acids and peptides. We will explore the fundamental physicochemical characteristics of the furan moiety, delineate its influence on peptide secondary structure, and present detailed synthetic and analytical methodologies. By examining case studies in drug development, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage furan-containing amino acids as powerful tools in the design of next-generation therapeutics.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan is a five-membered aromatic heterocycle containing one oxygen atom.[1] Its structure is planar and electron-rich, properties that are central to its utility in drug design.[2] Unlike its six-membered aromatic counterparts, the furan ring possesses distinct bond angles and electronic distribution, which translate into specific, predictable interactions with biological macromolecules.

Key Physicochemical Properties:

-

Aromaticity and Stability: The aromatic nature of the furan ring contributes to the overall stability of molecules in which it is incorporated, potentially improving metabolic resistance and bioavailability.[2]

-

Electron-Rich Nature: The oxygen heteroatom donates electron density into the ring, making it electron-rich. This facilitates strong binding interactions with biological targets like enzymes and receptors through various electrical interactions.[2]

-

Hydrogen Bond Acceptor: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems.[3]

-

Rigid Planar Geometry: The planarity of the furan ring introduces a significant degree of conformational constraint when incorporated into the flexible backbone of a peptide, which can be exploited to enforce specific secondary structures.[4]

These characteristics make the furan nucleus a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds, including numerous commercially available drugs.[5][6][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[8][9][10]

Furan-Containing Amino Acids: A Landscape of Structural Innovation

Furan-containing amino acids are a class of non-proteinogenic amino acids where the furan ring is integrated into the side chain or the backbone of the amino acid structure.[11][12] These can be found in nature or, more commonly, are synthesized to serve specific purposes in peptidomimetic and drug design.

Naturally Occurring Furan Amino Acids

A notable example is Furanomycin , a non-proteinogenic amino acid that exhibits antibacterial properties.[13] Intriguingly, despite its structural dissimilarity to isoleucine, it is recognized and charged to isoleucyl-tRNA by the corresponding synthetase (IleRS).[13] NMR studies have revealed that when bound to the enzyme, furanomycin adopts a conformation remarkably similar to that of L-isoleucine, allowing it to be incorporated into proteins and disrupt their synthesis.[13][14]

Synthetic Furanoid Amino Acids

The majority of furan-containing amino acids are synthetic constructs, often derived from carbohydrates and referred to as furanoid sugar amino acids (SAAs) .[4][15][16] These molecules merge the structural features of amino acids and carbohydrates, carrying both amino and carboxyl groups on a rigid furanose ring.[16][17] This rigid framework is exceptionally useful for inducing specific, predictable conformations in peptide chains.[16][18]

The strategic placement of the amino and carboxyl groups on the furanoid scaffold allows for the creation of dipeptide isosteres that can mimic or induce β-turns, a critical secondary structure motif for molecular recognition.[16][18]

The Conformational Impact of the Furan Ring in Peptides

The primary role of incorporating a furanoid amino acid into a peptide is to exert precise control over its three-dimensional structure. The rigidity of the furan ring restricts the rotational freedom of the peptide backbone, a powerful strategy for pre-organizing a peptide into a bioactive conformation.

Induction of Turn Structures

Furanoid sugar amino acids are potent turn inducers.[4][18] By replacing a flexible dipeptide segment (e.g., Gly-Gly) in a linear peptide like Leu-enkephalin, these SAAs can force the peptide into a distinct turn structure.[16] Conformational analysis using NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography has provided definitive evidence for this phenomenon.[15] In some cases, these induced turns are stabilized by unique intra-residue hydrogen bonds, forming a novel nine-member ring that mimics a classical β-turn.[15]

Caption: Furanoid SAA as a β-turn mimic in a peptide backbone.

Furan Ring as a Peptide Bond Isostere

Peptide bond isosteres are chemical moieties that mimic the geometry and electronic properties of a peptide bond while offering resistance to enzymatic degradation by proteases.[19][20][21] The furan ring can be incorporated into scaffolds that serve as dipeptide isosteres, effectively replacing a section of the peptide backbone.[16] This not only enhances stability but also locks the relative orientation of adjacent amino acid residues, which can be crucial for optimizing binding affinity to a biological target.

Synthetic and Analytical Methodologies

The successful application of furan-containing amino acids relies on robust synthetic routes and precise analytical techniques for their characterization.

Synthetic Strategies

The synthesis of furanoid amino acids is a field of active research, with several established approaches.

A. Synthesis from Carbohydrate Precursors: A common strategy involves using readily available sugars, such as D-xylose, as chiral starting materials.[17][18] The synthesis can proceed through a multi-step pathway involving the formation of a terminal aziridine ring on the sugar, followed by an intramolecular SN2 ring-opening to form the furanoid amino acid framework in a single, elegant step.[16][22]

B. Chemobiocatalytic Synthesis from Biomass: A greener and more innovative approach utilizes biomass-derived 5-hydroxymethylfurfural (HMF).[23] This method combines chemical and biological catalysis in a one-pot, two-step process to produce 5-aminomethyl-2-furancarboxylic acid (AMFC), a valuable furan amino acid.[23]

Caption: Chemobiocatalytic synthesis of a furan amino acid from HMF.

Experimental Protocol: Chemobiocatalytic Synthesis of AMFC

The following protocol is a conceptual summary based on the methodology described by Zhang et al. (2024).[23]

Step 1: Oxidation of HMF to FFCA

-

Prepare a reaction buffer (e.g., sodium acetate buffer, pH 5.0).

-

Dissolve 5-hydroxymethylfurfural (HMF) in the buffer to a final concentration of 50 mM.

-

Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.

-

Initiate the reaction by adding laccase enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation, supplying air or oxygen.

-

Monitor the conversion of HMF to 5-formyl-2-furancarboxylic acid (FFCA) using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, adjust the pH to approximately 7.5 to prepare for the next step.

Step 2: Transamination of FFCA to AMFC

-

To the reaction mixture containing FFCA, add the biocatalyst, which consists of recombinant E. coli cells engineered to express an ω-transaminase.

-

Add an amine donor, such as ammonium formate, which serves as a cost-effective and "smart" co-substrate.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 35°C) with agitation.

-

The transaminase enzyme converts the aldehyde group of FFCA into an amine group, yielding the final product, 5-aminomethyl-2-furancarboxylic acid (AMFC).

-

Monitor the formation of AMFC via HPLC.

-

Upon reaction completion, the product can be purified from the cell lysate and reaction buffer using standard chromatographic techniques.

Analytical Characterization

Conformational analysis of peptides containing furanoid amino acids is critical for understanding their structure-activity relationship.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are paramount for elucidating the three-dimensional structure of these molecules in solution, providing insights into proton-proton distances (via NOE) and dihedral angles.[3][15]

-

X-Ray Crystallography: Provides high-resolution, solid-state structural data, confirming the conformations predicted by NMR and molecular modeling.[15]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and sequence of synthesized peptides. Tandem MS (MS/MS) is essential for structural elucidation.[24]

Applications in Drug Discovery and Development

The unique properties conferred by the furan ring make furan-containing amino acids and peptides highly valuable in the development of novel therapeutics. Conjugation of peptides with heterocyclic moieties like furan has been shown to enhance cell permeability, stability, and biological potency.[5]

Anticancer Agents

Furan-conjugated tripeptides have been synthesized and evaluated as potent antitumor drugs.[5][25] Certain sequences have shown high specificity and membranolytic effects against human cervical cancer cells (HeLa) while remaining non-toxic to normal human cells.[25] The mechanism often involves the induction of apoptosis and the loss of mitochondrial membrane potential.[25]

Antimicrobial Agents

The furan nucleus is a component of many antimicrobial drugs.[5] Furan-containing amino acids can disrupt essential cellular processes in bacteria. For example, furanomycin's ability to mimic isoleucine allows it to interfere with protein synthesis, leading to an antibacterial effect.[13][14]

HIF-1 Inhibitors

Factor inhibiting hypoxia-inducible factor-1 (FIH-1) is a key enzyme in the cellular response to hypoxia. Furan-2-carbonyl amino acid derivatives have been developed as small-molecule inhibitors of FIH-1, demonstrating the potential to activate the HIF-α pathway, which is a therapeutic target for ischemic diseases.[26]

| Compound Class | Therapeutic Area | Mechanism of Action / Key Finding | Reference |

| Furan-conjugated tripeptides | Anticancer | Induce apoptosis in HeLa cells with high specificity; membranolytic effects. | [5][25] |

| Furanomycin | Antibacterial | Acts as an isoleucine mimic, disrupting protein synthesis. | [13][14] |

| Furan-2-carbonyl amino acid derivatives | Ischemia / HIF Modulation | Inhibit Factor Inhibiting HIF-1 (FIH-1), activating the HIF-α pathway. | [26] |

| Furanoid SAA-Enkephalin Analogs | Peptidomimetics | Induce specific β-turn conformations, altering receptor binding profiles. | [16] |

| Furan-based Hydrazones | Antimicrobial | Exhibit broad-spectrum antimicrobial activity. | [2] |

Table 1: Selected examples of bioactive compounds derived from or containing furan amino acid scaffolds.

Conclusion and Future Perspectives

The furan ring is far more than a simple aromatic component in the structure of an amino acid. It is a powerful modulator of conformation, a stabilizer of peptide backbones, and a key pharmacophore for interacting with biological targets. The ability to rigidly constrain peptide structures into bioactive conformations makes furanoid amino acids indispensable tools for transforming flexible, labile peptides into drug-like candidates with improved pharmacokinetic and pharmacodynamic profiles.

Future research will likely focus on expanding the diversity of synthetic furanoid amino acids and developing more efficient and scalable synthetic methodologies. As our understanding of the precise structural requirements for targeting complex protein-protein interactions grows, the rational design of peptides and peptidomimetics incorporating furan-based conformational constraints will continue to be a highly promising avenue for the discovery of novel therapeutics.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed Central.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.

- Furan. Wikipedia.

- Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure.

- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. (2024). PubMed.

- Furan: A Promising Scaffold for Biological Activity. Vertex AI Search.

- A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.

- Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorpor

- Synthetic Studies on (E)-Alkene Peptide Isosteres and Thiophene-containing Furanosteroids. D-Scholarship@Pitt.

- Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry.

- Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. The Journal of Organic Chemistry.

- Examples of furan derivatives with biological activity.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Non-proteinogenic amino acids. Wikipedia.

- An Evaluation of Peptide-Bond Isosteres. (2011). PubMed Central.

- Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI.

- Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PubMed Central.

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers.

- Design and synthesis of novel carbohydrate-amino acid hybrids and their antioxidant and anti-β-amyloid aggreg

- Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK.

- Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.

- Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. [Source not available].

- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed.

- Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. (2023).

- Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. (2025).

- Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. (2023). Radboud Repository.

- Introduction to the Conformational Analysis of Protein Side Chains. [Source not available].

- An overview on the synthesis of furanoid and pyranoid sugar a. Comptes Rendus de l'Académie des Sciences.

- Scientists are rethinking bamboo as a powerful new superfood. (2026). ScienceDaily.

- Synthesis of furanoid sugar amino acids. (2025).

- Structure-based conformational preferences of amino acids. PubMed Central.

- An evaluation of peptide-bond isosteres. (2011). PubMed.

- Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. NIH.

- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.

- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026).

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijabbr.com [ijabbr.com]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. researchgate.net [researchgate.net]

- 11. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 13. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 18. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 20. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry for Peptide Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the fundamental principles, mechanistic details, practical workflows, and critical considerations that underpin the successful application of this powerful technique.

The Foundational Principle: Orthogonal Protection in Peptide Synthesis

The stepwise assembly of amino acids into a defined peptide sequence necessitates a strategic approach to managing the reactive functional groups present: the N-terminal amine (Nα-amine), the C-terminal carboxylic acid, and the various functionalities on the amino acid side chains (R-groups). The core challenge is to form a specific amide bond between the carboxyl group of an incoming amino acid and the Nα-amine of the growing peptide chain without inducing unwanted side reactions, such as self-polymerization of the incoming amino acid or reactions involving the side chains.

This is achieved through the use of protecting groups. The Fmoc/tBu strategy is a preeminent example of an orthogonal protection scheme . In this strategy:

-

The Nα-amine is temporarily protected by the base-labile Fmoc group .

-

Reactive side-chain functionalities are protected by acid-labile groups , such as tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt).[1]

This orthogonality is the key to the strategy's success: the Fmoc group can be selectively removed with a mild base at each cycle to allow for chain elongation, while the acid-labile side-chain protecting groups remain intact until the very end of the synthesis.[1] This approach avoids the repeated use of harsh acids required in older Boc/Bzl strategies, making Fmoc chemistry compatible with a wider range of sensitive or modified amino acids.[1][2]

The Fmoc Group: Mechanism of Action

The efficacy of the Fmoc group lies in its unique chemical structure and its predictable, clean cleavage under specific, mild conditions.

Protection of the Nα-Amine

The Fmoc group is typically introduced onto the Nα-amine of an amino acid using an activated Fmoc reagent, most commonly 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3] The reaction is a straightforward nucleophilic attack of the amino group on the activated carbonyl carbon, forming a stable carbamate linkage.[3]

The Mechanism of Base-Catalyzed Deprotection

Fmoc removal is a classic example of a base-catalyzed β-elimination reaction.[1][4] The process occurs in a rapid, two-step mechanism when the protected peptide is treated with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][4]

-

Proton Abstraction: The secondary amine base (e.g., piperidine) abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[3][4] This acidity is a direct result of the electron-withdrawing nature of the aromatic fluorene system, which stabilizes the resulting carbanion.[3]

-

β-Elimination: The formation of the carbanion intermediate triggers a spontaneous elimination reaction. This results in the cleavage of the C-O bond of the carbamate, releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).[4][5]

-

Scavenging of Dibenzofulvene: The excess secondary amine in the reaction mixture serves a second critical function: it acts as a nucleophile that traps the electrophilic DBF molecule.[1][4] This forms a stable DBF-piperidine adduct, preventing the DBF from reacting with the newly liberated Nα-amine or other nucleophiles on the peptide chain, which would otherwise lead to chain termination.[6]

The entire deprotection and scavenging process is illustrated below.

The Fmoc-SPPS Workflow: A Step-by-Step Analysis

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where the peptide is progressively built while anchored to an insoluble resin support. This allows for the simple removal of excess reagents and byproducts by filtration and washing.[7]

The core Fmoc-SPPS cycle consists of four key stages: deprotection, washing, coupling, and final washing.

Protocol 1: Standard Fmoc Deprotection (Manual SPPS)

This protocol describes a single deprotection cycle for a peptide synthesized on a solid support resin.

-

Resin Preparation: Ensure the peptide-resin is solvated (swollen) in DMF within a suitable reaction vessel (e.g., a fritted glass funnel). Drain the DMF.

-

Deprotection Treatment: Add a solution of 20% (v/v) piperidine in high-quality DMF to the resin.[4][8] Ensure the resin is fully submerged.

-

Reaction Incubation: Agitate the resin slurry gently (e.g., by bubbling nitrogen from below or using a shaker) for 5-10 minutes at room temperature.[8] For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.

-

Reagent Removal: Drain the piperidine solution by filtration.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the piperidine and the DBF-piperidine adduct.[8] A colorimetric test (e.g., ninhydrin test) can be performed on a small resin sample to confirm the presence of the newly freed primary amine.

Protocol 2: Standard Amino Acid Coupling (Manual SPPS)

This protocol outlines the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus on the resin.

-

Activation Solution Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (0.95 equivalents relative to the amino acid) in DMF.[8]

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically undergo a color change.

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 1.

-

Reaction Incubation: Agitate the resin slurry for 30-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or "difficult" sequences.[8]

-

Reagent Removal: Drain the coupling solution by filtration.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble byproducts. The cycle can now be repeated with the next deprotection step.

Reagents and Quantitative Considerations

The choice and quality of reagents are paramount for a successful synthesis.

Deprotection Reagents

While piperidine is the industry standard, alternatives are sometimes employed to mitigate specific side reactions or for regulatory reasons.[4]

| Base Reagent | Typical Concentration | Relative Deprotection Rate | Key Considerations |

| Piperidine | 20% in DMF | Very Fast (t½ ≈ 6 sec)[3] | The historical standard; highly effective and reliable.[9] |

| 4-Methylpiperidine | 20% in DMF | Fast | Often used as a direct, less-regulated substitute for piperidine.[4] |

| Piperazine | 10% in DMF/Ethanol | Moderate | Less basic; may offer advantages in reducing aspartimide formation.[4] |

| Pyrrolidine | 20% in DMF | Very Fast | A strong base used in high-efficiency synthesis methodologies.[6][9] |

Table data synthesized from multiple sources.[3][4][6][9]

Monitoring Deprotection